molecular formula C42H35N3O4S3 B14798972 D149;Indoline dye D149

D149;Indoline dye D149

Cat. No.: B14798972
M. Wt: 741.9 g/mol
InChI Key: OZFUEQNYOBIXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D149 Dye involves multiple steps, starting with the preparation of the indoline core. The key steps include:

Industrial Production Methods

Industrial production of D149 Dye follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

D149 Dye undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the dye, as well as substituted derivatives that can be used for further applications .

Scientific Research Applications

D149 Dye has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of D149 Dye in DSSCs involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of D149 Dye

D149 Dye is unique due to its metal-free nature, high extinction coefficient, and excellent photoelectric conversion efficiency. Unlike ruthenium-based dyes, D149 Dye does not involve heavy metals, making it more environmentally friendly .

Properties

Molecular Formula

C42H35N3O4S3

Molecular Weight

741.9 g/mol

IUPAC Name

2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47)

InChI Key

OZFUEQNYOBIXTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.